Methyl 4-cyano-2-fluoro-5-nitrobenzoate

Vue d'ensemble

Description

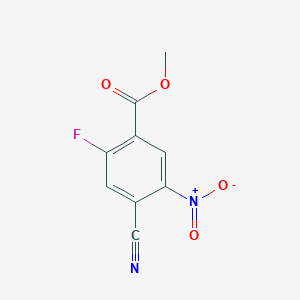

Methyl 4-cyano-2-fluoro-5-nitrobenzoate is an organofluorine compound with the molecular formula C9H5FN2O4 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of a cyano group, a fluoro substituent, and a nitro group on a benzoate ester backbone. It is primarily used in research and development within the fields of organic chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-2-fluoro-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-cyano-2-fluorobenzoate. The nitration reaction typically involves the use of fuming nitric acid and concentrated sulfuric acid as reagents . The reaction is carried out at elevated temperatures to ensure complete nitration of the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-cyano-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

Reduction: Methyl 4-cyano-2-fluoro-5-aminobenzoate.

Hydrolysis: 4-cyano-2-fluoro-5-nitrobenzoic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 4-cyano-2-fluoro-5-nitrobenzoate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural characteristics enable it to be utilized in developing compounds with anti-inflammatory and analgesic properties. The following table summarizes its pharmaceutical applications:

| Application | Description |

|---|---|

| Drug Synthesis | Used in the production of anti-inflammatory drugs. |

| Analgesics | Intermediate for synthesizing pain relief medications. |

| Antimicrobial Agents | Investigated for potential antimicrobial properties. |

| Anticancer Research | Explored for its efficacy against cancer cell lines. |

Agrochemical Applications

In the agrochemical sector, this compound is employed as an intermediate in the formulation of various herbicides and insecticides . Its fluorinated structure enhances its biological activity, making it suitable for pest control applications. The following table outlines its agrochemical uses:

| Application | Description |

|---|---|

| Herbicide Production | Used to synthesize effective herbicides for weed control. |

| Insecticide Development | Key intermediate in formulating insecticides. |

| Pesticide Research | Studied for potential use in new pesticide formulations. |

Chemical Research Applications

This compound is widely used in chemical research, particularly in organic synthesis and reaction mechanism studies. Researchers utilize this compound to:

- Develop new synthetic methodologies.

- Investigate reaction pathways involving nitro and cyano groups.

- Explore interactions with biological targets.

Synthetic Route Overview

- Nitration of Methyl 2-Fluorobenzoate : Introduce a nitro group at the 5-position using concentrated nitric acid and sulfuric acid.

- Cyanation Reaction : React the nitrated compound with cyanide sources to incorporate the cyano group.

- Purification and Characterization : Employ techniques such as chromatography to isolate and purify the final product.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- A study published in a peer-reviewed journal demonstrated its effectiveness as a precursor for synthesizing novel anti-inflammatory agents, showing promising results in preclinical trials.

- Research conducted on its agrochemical properties revealed that formulations containing this compound exhibited enhanced efficacy against common agricultural pests compared to existing solutions.

Mécanisme D'action

The mechanism of action of Methyl 4-cyano-2-fluoro-5-nitrobenzoate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the cyano and fluoro groups can influence the compound’s reactivity and interactions with other molecules. The ester group allows for hydrolysis, releasing the corresponding acid, which can further participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Methyl 4-cyano-2-fluoro-5-nitrobenzoate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of specialized organic molecules and materials.

Activité Biologique

Methyl 4-cyano-2-fluoro-5-nitrobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanism of action, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.

This compound has the following chemical structure:

- Molecular Formula : C10H6FNO3

- Molecular Weight : 221.16 g/mol

- CAS Number : 872871-50-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluoro and nitro groups enhances its binding affinity, potentially leading to the inhibition or activation of specific biochemical pathways.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor of certain enzymes, which can be pivotal in therapeutic applications. For instance, the compound's structural features suggest it could influence cytochrome P450 enzymes, which are crucial for drug metabolism .

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example, compounds with similar structural motifs showed low nanomolar inhibition against bacterial topoisomerases, which are essential for bacterial DNA replication and repair .

| Compound | Target Enzyme | IC50 (nM) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | DNA gyrase (E. coli) | <32 | <0.25 µg/mL |

| Compound B | Topo IV (E. coli) | <100 | <0.03125 µg/mL |

These results indicate that this compound could potentially be developed into a novel antibacterial agent.

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may induce cell cycle arrest and apoptosis in specific cancer types, although further research is needed to elucidate the precise mechanisms involved .

Case Studies

- Antimicrobial Resistance : A study focused on the efficacy of similar compounds against antibiotic-resistant strains of Staphylococcus aureus demonstrated promising results, with MIC values indicating effective inhibition even in resistant strains .

- Cancer Cell Lines : Another study investigated the effects of this compound on human leukemia cells, revealing a dose-dependent increase in apoptosis markers and cell cycle arrest at the G0/G1 phase .

Propriétés

IUPAC Name |

methyl 4-cyano-2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O4/c1-16-9(13)6-3-8(12(14)15)5(4-11)2-7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXKIOJKNHOIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.